molecular formula C13H14BNO2 B1601549 2-(N-Phenylaminomethyl)phenylboronic acid CAS No. 327096-48-0

2-(N-Phenylaminomethyl)phenylboronic acid

Cat. No.: B1601549
CAS No.: 327096-48-0
M. Wt: 227.07 g/mol
InChI Key: UJYAVJBKHOWFPB-UHFFFAOYSA-N
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Description

2-(N-Phenylaminomethyl)phenylboronic acid (CAS# 327096-48-0) is a useful research chemical . It has a molecular formula of C13H14BNO2 and a molecular weight of 227.07 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to a boronic acid group and an aminomethyl group . The boronic acid group is capable of forming reversible covalent bonds with diols, which is a key characteristic of boronic acids .


Chemical Reactions Analysis

Boronic acids, including this compound, are known for their unique reactivity with diol-containing molecules . This property allows them to form cyclic boronic esters, which are valuable building blocks in organic synthesis .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Amination-Reduction Reactions : 2-(N-Phenylaminomethyl)phenylboronic acid can be synthesized through amination-reduction reactions involving 2-formylphenylboronic acid and secondary aromatic amines. This synthesis approach enables the creation of arylaminomethyl phenylboronic compounds not previously obtainable, offering new avenues in boronic acid chemistry (Adamczyk-Woźniak et al., 2011).

Drug Delivery and Biomedical Engineering

  • Glucose-Responsive Materials : Phenylboronic acid-based materials, including those related to this compound, show promise in constructing glucose-responsive systems for insulin delivery. Their potential in nanogel, micelle, vesicle, and mesoporous silica nanoparticle forms enhances their applicability in drug delivery systems (Ma & Shi, 2014).
  • Advanced Bio-Applications : The use of phenylboronic acid-decorated polymeric nanomaterials, including derivatives of this compound, has been established in diagnostic and therapeutic applications. Their unique interaction with polyols, such as glucose and sialic acid, makes them suitable for use in biosensors and drug delivery systems (Lan & Guo, 2019).

Chemical Protection and Catalysis

  • Solid-State Protection : Phenylboronic acids, including this compound derivatives, are utilized in solid-state protection of diamines, diols, and polyols. These reactions in the solid state offer a waste-free and efficient method for producing protected products, which is valuable for synthetic chemistry applications (Kaupp et al., 2003).

Pharmaceutical and Chemical Engineering

  • Therapeutic Applications : Theunique chemistry of phenylboronic acid and its derivatives, like this compound, is leveraged for creating reversible complexes with polyol compounds. This attribute finds applications in self-regulated insulin delivery, tissue engineering, and sensor systems in pharmaceutical and chemical engineering fields. It demonstrates the potential for broad applications in the recognition, separation, and detection of various compounds (Chu Liang-yin, 2006).

Carbohydrate Chemistry

  • Applications in Carbohydrate Synthesis : Phenylboronic acids, including this compound, are used in carbohydrate chemistry for synthesizing specifically substituted or oxidized sugar derivatives. They form cyclic esters with diols, useful in the isolation of compounds from mixtures and for the synthesis of specific carbonyl derivatives or specially substituted carbohydrate compounds (Ferrier, 1972).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.

Mode of Action

Boronic acids are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to a metal catalyst, such as palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Result of Action

Given its potential role in sm cross-coupling reactions , it may facilitate the formation of new carbon-carbon bonds, which could have various effects depending on the specific context.

Future Directions

Boronic acids, including 2-(N-Phenylaminomethyl)phenylboronic acid, are increasingly being used in diverse areas of research. Their unique reactivity with diols has led to their use in various sensing applications, as well as in the development of therapeutics . Furthermore, boronic acids have been used in the synthesis of functionalized magnetic nanoparticles for sensitive soil enzyme assays , indicating potential future directions in environmental science and biotechnology.

Biochemical Analysis

Biochemical Properties

2-(N-Phenylaminomethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful for the detection and quantification of sugars and other biomolecules containing cis-diol groups . The compound interacts with enzymes such as glycosidases and proteases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

In cellular systems, this compound influences various cellular processes. It has been shown to affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . The compound can modulate the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction . Furthermore, this compound can induce changes in cell morphology and proliferation, highlighting its potential impact on cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to biomolecules through its boronic acid moiety. This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The compound can also interact with nucleic acids, affecting gene expression by modulating transcription factors and other regulatory proteins . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve a measurable biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by inhibiting or activating specific enzymes involved in metabolic processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, where it exerts its biochemical effects . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it can modulate the activity of localized biomolecules . This localization is crucial for its function, as it allows the compound to interact with its intended targets within the cell .

Properties

IUPAC Name

[2-(anilinomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO2/c16-14(17)13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYAVJBKHOWFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CNC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477902
Record name 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327096-48-0
Record name 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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